(1S,2S)-4,4-difluoro-2-methoxycarbonyl-cyclohexanecarboxylic acid
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Overview
Description
(1S,2S)-4,4-Difluoro-2-methoxycarbonyl-cyclohexanecarboxylic acid is a chiral compound with significant interest in various fields of chemistry and biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-4,4-difluoro-2-methoxycarbonyl-cyclohexanecarboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexane derivative.
Fluorination: Introduction of fluorine atoms at the 4,4-positions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Methoxycarbonylation: The methoxycarbonyl group is introduced through esterification reactions using methanol and a suitable acid catalyst.
Chiral Resolution: The final step involves chiral resolution to obtain the (1S,2S) enantiomer, which can be achieved using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-4,4-Difluoro-2-methoxycarbonyl-cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Substituted cyclohexane derivatives
Scientific Research Applications
(1S,2S)-4,4-Difluoro-2-methoxycarbonyl-cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,2S)-4,4-difluoro-2-methoxycarbonyl-cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to target proteins and enzymes, leading to modulation of their activity. The compound may inhibit or activate specific pathways, resulting in desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-Cyclohexane-1,2-dicarboxylic acid: Similar structure but lacks fluorine atoms and methoxycarbonyl group.
(1S,2S)-2-Fluorocyclohexanecarboxylic acid: Contains a single fluorine atom and lacks the methoxycarbonyl group.
(1S,2S)-4,4-Difluorocyclohexanecarboxylic acid: Lacks the methoxycarbonyl group.
Uniqueness
The unique combination of fluorine atoms and the methoxycarbonyl group in (1S,2S)-4,4-difluoro-2-methoxycarbonyl-cyclohexanecarboxylic acid imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its chiral nature further enhances its utility in asymmetric synthesis and drug development.
Properties
Molecular Formula |
C9H12F2O4 |
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Molecular Weight |
222.19 g/mol |
IUPAC Name |
(1S,2S)-4,4-difluoro-2-methoxycarbonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H12F2O4/c1-15-8(14)6-4-9(10,11)3-2-5(6)7(12)13/h5-6H,2-4H2,1H3,(H,12,13)/t5-,6-/m0/s1 |
InChI Key |
SDPFVSZBQQPYAG-WDSKDSINSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CC(CC[C@@H]1C(=O)O)(F)F |
Canonical SMILES |
COC(=O)C1CC(CCC1C(=O)O)(F)F |
Origin of Product |
United States |
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